(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
Description
The compound (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid is a hydrazone derivative characterized by:
- A conjugated α,β-unsaturated ketone backbone (but-2-enoic acid).
- A hydrazinyl linker substituted with a 3-nitrobenzoyl group.
- An E-configuration at the C2 double bond, critical for molecular geometry and interactions.
Its analogs, however, exhibit diverse biological activities, including antifungal, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
(E)-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6/c15-9(4-5-10(16)17)12-13-11(18)7-2-1-3-8(6-7)14(19)20/h1-6H,(H,12,15)(H,13,18)(H,16,17)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTIKKXLRLEVCJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416274 | |
| Record name | ST50908962 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5279-74-3 | |
| Record name | ST50908962 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of the nitrophenyl hydrazine derivative. This is followed by the introduction of the carbonyl group through a series of reactions, including condensation and oxidation processes. The final step involves the formation of the oxobutenoic acid moiety under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters, such as catalyst selection, solvent choice, and reaction temperature, is crucial for efficient production. Advanced techniques like response surface methodology can be employed to fine-tune these parameters for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
Nitro Group Positioning : The meta-nitro substitution in the target compound contrasts with the ortho-nitro in . Meta substitution may reduce steric hindrance compared to ortho .
E vs. Z Configuration : E-configuration (trans) dominates in bioactive analogs (e.g., ), likely due to improved planarity for target interaction.
Hypothesized Activity of Target Compound:
The 3-nitrobenzoyl hydrazine group may enhance cytotoxicity or enzyme inhibition compared to non-nitro analogs, as nitro groups often participate in redox interactions or act as pharmacophores .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The compound can be synthesized via hydrazine-mediated coupling between 3-nitrobenzoyl chloride and (2E)-4-oxobut-2-enoic acid derivatives. Key steps include:
- Reagent selection : Use anhydrous conditions to avoid hydrolysis of the acyl chloride intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
- Characterization : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Q. How is the structural configuration validated experimentally?
A combination of spectroscopic and crystallographic techniques is essential:
- NMR : Analyze - and -NMR to confirm the (2E)-configuration (e.g., coupling constant for α,β-unsaturated carbonyl protons) .
- X-ray crystallography : Resolve spatial arrangement of the hydrazinyl and nitro groups (e.g., dihedral angles between phenyl and enoic acid moieties) .
- IR spectroscopy : Detect carbonyl stretches (~1680 cm for amide, ~1720 cm for carboxylic acid) .
Q. What safety protocols are recommended for handling this compound?
Based on structurally similar nitroaromatic compounds:
Q. How can initial biological activity screening be designed?
Prioritize in vitro assays to evaluate bioactivity:
- Antioxidant potential : DPPH radical scavenging assay (IC compared to ascorbic acid) .
- Enzyme inhibition : Test against acetylcholinesterase (Alzheimer’s models) or α-glucosidase (diabetes) at 10–100 µM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC determination .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in nucleophilic environments?
The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by thiols or amines). Computational studies (DFT) reveal:
Q. How do computational models predict its pharmacokinetic properties?
Use QSAR and molecular docking to assess:
- Lipophilicity : Predicted logP = 1.2 (Schrödinger Suite), indicating moderate blood-brain barrier permeability .
- Protein binding : Docking scores (<-7.0 kcal/mol) suggest strong affinity for serum albumin .
- Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4) flagged via in silico metabolism prediction .
Q. What experimental factors influence its stability in aqueous solutions?
Stability studies should address:
Q. How can contradictions in bioactivity data be resolved?
Address variability via:
- Dose-response refinement : Test 5–200 µM ranges to identify non-linear effects .
- Assay replication : Minimize batch-to-batch variability (n ≥ 3 biological replicates) .
- Control normalization : Use internal standards (e.g., β-actin in Western blots) to correct for cell density differences .
Q. What strategies optimize its pharmacological profile?
Focus on structural derivatives:
Q. Which advanced analytical methods quantify trace impurities?
Employ hyphenated techniques for sensitivity:
- HPLC-MS/MS : Quantify degradation products (LOD = 0.1 ng/mL) using C18 columns and 0.1% formic acid mobile phase .
- ICP-OES : Detect heavy metal catalysts (e.g., Pd <1 ppm) from synthetic steps .
- Chiral chromatography : Resolve enantiomeric impurities (CHIRALPAK AD-H column) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
